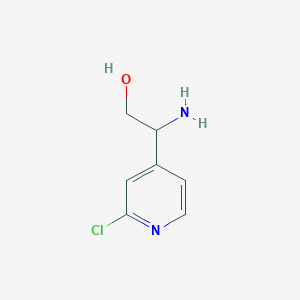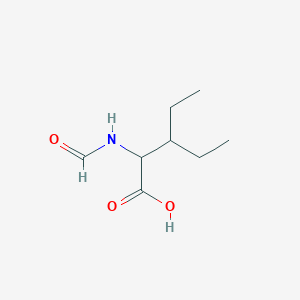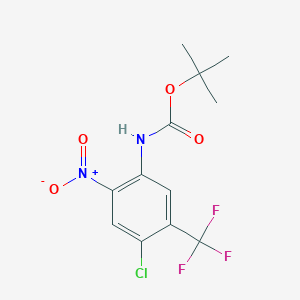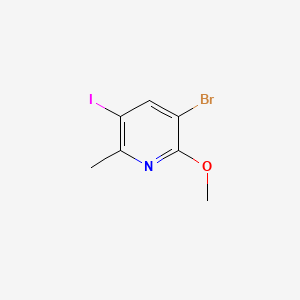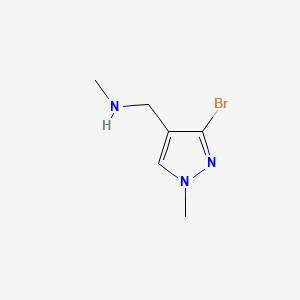![molecular formula C10H15N4NaO4 B15302591 sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B15302591.png)
sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms The tert-butoxycarbonyl group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of the Sodium Salt: The final step involves the neutralization of the carboxylic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can target the triazole ring or the tert-butoxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the removal of the tert-butoxycarbonyl group.
Wissenschaftliche Forschungsanwendungen
Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butoxycarbonyl group can be removed under specific conditions to reveal an active amine group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-[(tert-butoxycarbonyl)amino]-2-(1-methyl-1H-imidazol-5-yl)acetate
- Sodium 2-[(tert-butoxycarbonyl)(methyl)amino]-2-(1-methyl-1H-imidazol-5-yl)acetate
Uniqueness
Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The tert-butoxycarbonyl group provides protection during synthesis, allowing for selective reactions and modifications .
Eigenschaften
Molekularformel |
C10H15N4NaO4 |
|---|---|
Molekulargewicht |
278.24 g/mol |
IUPAC-Name |
sodium;2-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-1,2,4-triazol-3-yl]acetate |
InChI |
InChI=1S/C10H16N4O4.Na/c1-10(2,3)18-9(17)11-5-7-12-6(13-14-7)4-8(15)16;/h4-5H2,1-3H3,(H,11,17)(H,15,16)(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
WKRNJEHFXSXDGU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


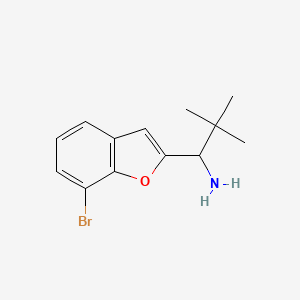
![2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)
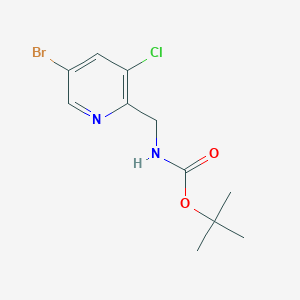
![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)
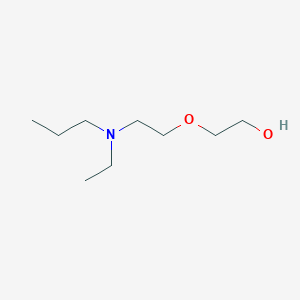
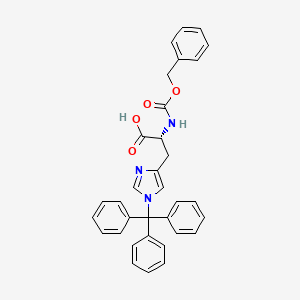
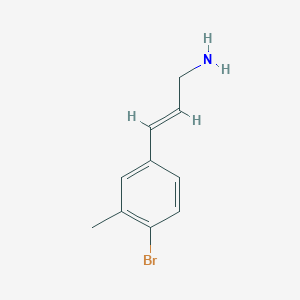
![4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B15302570.png)
